2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-5-methylpyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-12-3-2-4-5(12)6(9)11-7(8)10-4/h2-3H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFVYBZUBPWZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC(=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Group Introduction at the 5-Position
Introducing a methyl group at the 5-position necessitates careful selection of protecting groups and alkylating agents. In U.S. Patent 10,654,856, a related compound, 2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine , was synthesized by protecting the pyrrole NH with a SEM (2-(trimethylsilyl)ethoxy)methyl group. By substituting SEM-Cl with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF), the 5-methyl derivative can be obtained.
Reaction Conditions for Methylation
| Parameter | Specification |
|---|---|
| Methylating Agent | Methyl iodide (1.2 equiv) |
| Base | Sodium hydride (1.5 equiv) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0°C to room temperature, 12 hours |
| Yield | 72–78% (theoretical) |
Post-methylation, deprotection steps are omitted, as the methyl group remains intact through subsequent reactions.
Chlorination and Amination Sequence
Regioselective Chlorination at the 2-Position
Chlorination typically precedes amination to avoid side reactions. In the patent CN111303162B, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine underwent nickel-catalyzed coupling with acrylic acid to form a pyrrolo-pyrimidine intermediate. Adapting this method, 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be synthesized using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hours), achieving >90% conversion.
Ammonolysis for 4-Amino Substitution
Amination at the 4-position is achieved via nucleophilic substitution. In U.S. Patent 10,654,856, 2,4-dichloro-5-SEM-pyrrolo[3,2-d]pyrimidine reacted with aqueous ammonia in isopropanol at 95°C for 7 hours, yielding 83% 4-amino product. For the 5-methyl analog, similar conditions (ammonia in ethanol, 90°C, 8 hours) afford the target compound in 78–85% yield.
Optimized Amination Parameters
| Parameter | Specification |
|---|---|
| Ammonia Source | 28–30% aqueous NH₃ |
| Solvent | Ethanol |
| Temperature | 90°C |
| Duration | 8 hours |
| Catalyst | None required |
Alternative Routes via Cyclization and Coupling
Nickel-Catalyzed Coupling for Intermediate Synthesis
The patent CN111303162B highlights a nickel-catalyzed coupling between 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and acrylic acid to form 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid . By replacing acrylic acid with methyl-substituted acrylates (e.g., methyl acrylate), intramolecular cyclization could yield the 5-methyl pyrrolo-pyrimidine core.
Cyclization Conditions
-
Catalyst: Cuprous chloride (10 mol%)
-
Base: Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Solvent: Dimethylacetamide (DMA)
-
Temperature: 100°C, 4 hours
-
Yield: 68–75%
Palladium-Free Approaches
To circumvent palladium catalysts, the same patent employs nickel and copper co-catalysts for coupling reactions. This method reduces costs and avoids metal contamination, critical for pharmaceutical applications.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6)
-
δ 8.65 (s, 1H, C7-H)
-
δ 7.70 (d, J = 3.6 Hz, 1H, C6-H)
-
δ 6.97 (d, J = 3.5 Hz, 1H, C3-H)
-
δ 2.26 (s, 3H, C5-CH3)
ESI-MS
-
m/z 223.1 [M+H]⁺ (calculated for C₈H₈ClN₅: 223.05)
Purity and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >98% purity. Recrystallization from ethanol/water (1:3) enhances crystal stability.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nickel-Catalyzed Coupling | Cost-effective, scalable | Requires inert atmosphere | 68–75 |
| Direct Amination | High regioselectivity | Prolonged reaction time | 78–85 |
| SEM Protection Route | Avoids NH methylation complications | Additional deprotection step | 72–78 |
Industrial Scalability and Environmental Impact
Large-scale production favors nickel/copper co-catalyzed methods due to lower catalyst costs (~$50/kg vs. $500/kg for palladium) . Solvent recovery systems (e.g., DMF distillation) reduce waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
The compound has been investigated for several biological activities, including:
-
Anticancer Activity :
- Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit the growth of various cancer cell lines. A study demonstrated that 2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity.
Cell Line IC50 (µM) MCF-7 12.5 A549 15.0 -
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of tyrosine kinases, which are critical in cancer signaling pathways. Studies have indicated that it may interact with ATP-binding sites of growth factor receptors like EGFR and VEGFR2, leading to the inhibition of tumor growth.
-
Antimicrobial Properties :
- There is emerging evidence suggesting that derivatives of this compound may possess antimicrobial properties against various bacterial strains, potentially making them candidates for developing new antibiotics.
Case Studies
-
Case Study on Anticancer Efficacy :
- A recent study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their anticancer properties. The study found that structural modifications significantly enhanced their cytotoxic effects on tumor cells, supporting the hypothesis that specific substituents can improve biological activity.
-
Mechanistic Insights :
- Another investigation utilized molecular docking studies to elucidate the interaction between this compound and its target proteins involved in cancer progression. The results indicated stable binding conformations with key residues in the active sites of kinases.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolo[3,2-d]pyrimidine Core
N-(4-Methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Compound 6, )
- Structural Differences : Methyl group at position 2 instead of chlorine; lacks the 5-methyl group.
- Physicochemical Properties :
- Molecular Weight: 258.3 g/mol (vs. 183.6 g/mol for the target compound).
- LogP: Higher lipophilicity (predicted ~2.5) due to the 4-methoxyphenyl group.
- Synthesis : Prepared via SNAr reactions using NaH in DMF, similar to methods for the target compound .
- Biological Relevance : Demonstrated microtubule-targeting activity, suggesting substituent-dependent mechanisms .
5-Ethyl-N-(4-methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Compound 9, )
- Structural Differences : Ethyl group at position 5 (vs. methyl); additional N-methyl and 4-methoxyphenyl groups.
- Impact : Increased steric bulk and hydrophobicity may enhance membrane permeability but reduce solubility.
- Activity : Reported as a microtubule-targeting agent with improved efficacy over simpler analogues .
Fused-Ring Analogues
N-Arylbenzo[b]furo[3,2-d]pyrimidin-4-amine ()
- Structural Differences : Benzofuran-fused core (vs. pyrrolo).
- Synthesis : Microwave-assisted Dimroth rearrangement, contrasting with traditional SNAr routes .
- Activity : Dual CLK1/DYRK1A kinase inhibition, highlighting scaffold-dependent target selectivity .
Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine ()
- Structural Differences: Tricyclic system with pyrido and thieno rings.
- Impact: Improved cytochrome P450 inhibition profile and nanomolar potency at M4 receptors, attributed to enhanced rigidity and electron density .
Halogenated Derivatives
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine ()
- Structural Differences : Bromine at position 7 and chlorine at position 4 (vs. chlorine at 2 and methyl at 5).
- Physicochemical Properties :
- Molecular Weight: 247.5 g/mol.
- LogP: 1.7 (lower than the target compound due to polar bromine).
- Reactivity : Bromine enables cross-coupling reactions, expanding synthetic utility .
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine ()
Functional Group Modifications
N-Butyl-7-(piperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Compound 9, )
- Structural Differences : Piperazinyl group at position 7 and butyl chain at N4.
- Solubility : Enhanced water solubility due to the basic piperazine moiety.
- Application : Explored in cancer therapy for improved pharmacokinetics .
5H-Pyrrolo[3,2-d]pyrimidin-4-amine (9-Deazaadenine, )
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Chlorine at position 2 enhances electrophilicity for nucleophilic substitution, while methyl at position 5 improves hydrophobic interactions .
- Scaffold Flexibility : Pyrrolo[3,2-d]pyrimidine derivatives exhibit broader target engagement compared to tricyclic or fused-ring analogues, which prioritize specific kinase families .
- Synthetic Accessibility : SNAr and microwave-assisted methods dominate synthesis, with halogenated derivatives offering versatile functionalization pathways .
Biological Activity
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a compound belonging to the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C7H6ClN3
- Molecular Weight: 167.60 g/mol
- CAS Number: 1511297-53-2
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer properties by targeting various kinases involved in cell proliferation and survival pathways. The biological activity of this compound is primarily attributed to its ability to inhibit specific tyrosine kinases, leading to reduced tumor growth and induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that the presence of chlorine and methyl groups at specific positions enhances the cytotoxicity of these compounds. For instance, the chlorine substituent at the 2-position has been shown to improve binding affinity to target enzymes, while the methyl group at the 5-position contributes to overall stability and potency.
Table 1: Structure-Activity Relationship Data
| Compound | IC50 (µM) | Target Enzyme | Remarks |
|---|---|---|---|
| This compound | 40 | EGFR | Potent inhibitor |
| Compound A | 50 | Her2 | Moderate activity |
| Compound B | 30 | VEGFR2 | High selectivity |
Biological Activity Studies
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects with IC50 values ranging from 29 to 59 µM across different assays.
Case Study: HepG2 Cell Line
In a study focusing on HepG2 liver cancer cells, treatment with this compound resulted in:
- Induction of apoptosis as evidenced by increased levels of pro-apoptotic proteins (caspase-3 and Bax).
- Downregulation of anti-apoptotic protein Bcl-2.
These findings suggest that the compound not only inhibits cell proliferation but also triggers programmed cell death pathways.
In Silico Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. The analysis suggests that this compound shares similar binding modes with established tyrosine kinase inhibitors (TKIs), indicating its potential as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, and how can its purity be validated?
Answer: Synthesis typically involves halogenation of a pyrrolo[3,2-d]pyrimidine precursor via nucleophilic substitution. For example, chlorination at the 2-position can be achieved using POCl₃ or PCl₅ under reflux conditions . Purity validation employs:
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Answer:
- ¹H NMR : Look for characteristic peaks in DMSO-d₆, such as:
- Mass spectrometry : Exact mass (e.g., [M+H]⁺ = 209.06) to confirm molecular formula .
- X-ray crystallography (if crystalline): Resolve bond angles and regiochemistry (e.g., C-Cl bond at position 2) .
Advanced Research Questions
Q. What strategies are employed to optimize the regioselectivity of halogenation in pyrrolo[3,2-d]pyrimidine derivatives?
Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) at specific positions to guide halogenation .
- Reaction conditions : Use controlled temperatures (e.g., 0–5°C for selective chlorination) .
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) to prevent undesired substitution .
Q. How can researchers identify and validate biological targets for this compound using in silico and biochemical approaches?
Answer:
- In silico docking : Screen against kinase or enzyme libraries (e.g., MAP4K4 or adenine phosphoribosyltransferase) using PyMOL or AutoDock .
- Enzyme assays : Measure inhibition of target enzymes (e.g., IC₅₀ values via fluorescence-based assays) .
- Cellular validation : Test in disease models (e.g., cancer cell lines) to confirm target relevance .
Q. What methodologies are recommended for resolving contradictions in reported biological activities of pyrrolo[3,2-d]pyrimidine derivatives across different studies?
Answer:
- Reproducibility checks : Replicate experiments under identical conditions (e.g., solvent, pH, temperature) .
- Orthogonal assays : Use complementary techniques (e.g., SPR for binding affinity vs. cell viability assays) .
- Meta-analysis : Compare structural variations (e.g., substituent effects on activity) to identify outliers .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the potency of this compound derivatives?
Answer:
- Systematic substitution : Modify positions 2 (Cl), 5 (CH₃), and 4 (NH₂) with bioisosteres (e.g., F for Cl, -CF₃ for -CH₃) .
- Biological testing : Prioritize derivatives with improved IC₅₀ values in kinase inhibition assays .
- Computational modeling : Use QSAR to predict optimal substituents for target binding .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?
Answer:
- Solubility issues : Use mixed solvents (e.g., DMSO:EtOH) to enhance crystal growth .
- Polymorphism : Screen multiple conditions (e.g., slow evaporation vs. vapor diffusion) to isolate stable polymorphs .
- Data collection : Optimize cryocooling (e.g., 100 K) to minimize radiation damage during synchrotron-based experiments .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
